![molecular formula C13H16BrCl3N2O B3824502 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B3824502.png)
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide
Overview
Description
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTB is a selective TRPA1 channel blocker that has been shown to play a role in pain management, inflammation, and other physiological processes.
Mechanism of Action
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide works by blocking the TRPA1 channel, which is involved in the perception of pain and other physiological processes. The TRPA1 channel is activated by various stimuli, including temperature, pressure, and chemicals. When activated, the TRPA1 channel allows ions to flow into the cell, leading to the perception of pain or other physiological responses. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide blocks the TRPA1 channel by binding to a specific site on the channel, preventing the flow of ions into the cell.
Biochemical and Physiological Effects:
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been shown to have a range of biochemical and physiological effects, including its ability to block the TRPA1 channel, reduce pain perception, and have anti-inflammatory effects. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has also been shown to have potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide in lab experiments is its specificity for the TRPA1 channel, which allows for targeted manipulation of this channel. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide also has a relatively low toxicity profile, making it a safer option for use in lab experiments. However, one limitation of using 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide is its limited solubility, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide, including its potential applications in pain management, inflammation, and cancer research. One area of interest is the development of 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide derivatives that may have enhanced potency and selectivity for the TRPA1 channel. Additionally, the use of 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide in combination with other drugs may provide synergistic effects that could enhance its therapeutic potential. Further research is needed to fully understand the potential of 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide and its derivatives in various fields of study.
Conclusion:
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pain management, inflammation, and cancer research. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide works by blocking the TRPA1 channel, which is involved in the perception of pain and other physiological processes. While there are advantages and limitations to using 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide in lab experiments, further research is needed to fully understand its potential applications and to develop 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide derivatives that may have enhanced potency and selectivity.
Scientific Research Applications
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been extensively studied for its potential applications in various fields, including pain management, inflammation, and cancer research. In pain management, 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been shown to block the TRPA1 channel, which is involved in the perception of pain. 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for diseases such as rheumatoid arthritis. In cancer research, 4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide has been investigated for its ability to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrCl3N2O/c1-12(2,3)19-11(13(15,16)17)18-10(20)8-4-6-9(14)7-5-8/h4-7,11,19H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKZYWYACSXEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.